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Compound of Interest

Compound Name: Deuterium bromide

Cat. No.: B076789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic data

for Deuterium Bromide (DBr). The information is compiled from authoritative sources and

presented in a structured format to facilitate its use in research, scientific, and drug

development applications. This guide includes key thermodynamic parameters, detailed

experimental methodologies for obtaining these data, and logical diagrams to illustrate the

workflow of data acquisition and analysis.

Core Thermodynamic Data
The thermodynamic properties of Deuterium Bromide in the ideal gas phase have been

determined primarily through spectroscopic methods. The following tables summarize the key

quantitative data.

Table 1: Standard Molar Thermodynamic Properties of Deuterium Bromide (DBr) at 298.15 K

and 1 bar
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Property Symbol Value Units

Molar Mass M 81.918 g/mol

Standard Molar

Enthalpy of Formation
ΔfH° -37.036[1][2] kJ/mol

Standard Molar

Entropy
S° 203.8 J/(mol·K)

Molar Heat Capacity

(at constant pressure)
C_p 29.143 J/(mol·K)

Table 2: Molar Heat Capacity (Cp) of Deuterium Bromide (DBr) as a Function of Temperature

The molar heat capacity of DBr in the ideal gas state can be calculated using the following

polynomial equation, with coefficients provided by the Third Millennium Thermochemical

Database[1][2]:

Cp(T) = a + bT + cT2 + dT3 + eT4

Where T is the temperature in Kelvin, and the coefficients are:

Coefficient Value

a 3.22932705E+00

b 1.27632694E-03

c -4.73731331E-07

d 8.51651961E-11

e -5.76511714E-15

Note: This equation is valid for a temperature range of 200 K to 6000 K.

Experimental Protocols: Spectroscopic
Determination of Thermodynamic Properties
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The thermodynamic functions for Deuterium Bromide are primarily derived from the analysis

of its molecular spectrum, particularly its infrared absorption spectrum. The work of Keller and

Nielsen in 1954 is a foundational study in this area.

Experimental Setup for Infrared Spectroscopy of
Deuterium Bromide
The experimental protocol for obtaining the infrared spectrum of DBr, as described in the

literature of that era, involves the following key steps:

Sample Preparation: Gaseous Deuterium Bromide is synthesized and purified. The purity is

often checked by mass spectrometry. The gas is then introduced into a specialized

absorption cell.

Spectrometer: A high-resolution infrared spectrometer is used. In the mid-20th century, these

were typically grating spectrometers. The instrument consists of an infrared source (such as

a Nernst glower or Globar), a monochromator to select specific wavelengths, the sample

absorption cell, and a detector (such as a thermocouple or bolometer).

Absorption Cell: The absorption cell is designed to have a long path length to allow for

sufficient interaction between the infrared radiation and the gaseous DBr sample, which is

often at low pressure. The cell windows are made of materials transparent to infrared

radiation, such as rock salt (NaCl) or potassium bromide (KBr).

Data Acquisition: The infrared radiation is passed through the absorption cell containing the

DBr gas. The intensity of the transmitted radiation is measured at various wavelengths. The

resulting data of absorption versus wavelength (or wavenumber) constitutes the infrared

spectrum.

Spectral Analysis: The positions and intensities of the absorption lines in the spectrum are

meticulously analyzed. These lines correspond to transitions between different vibrational

and rotational energy levels of the DBr molecule. From the spacing of these lines, molecular

constants such as the vibrational frequency (ωe), the rotational constant (Be), and the

anharmonicity constant (ωexe) are determined.
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Calculation of Thermodynamic Functions from
Spectroscopic Data
Once the molecular constants are obtained from the spectroscopic data, the standard

thermodynamic functions (enthalpy, entropy, Gibbs free energy, and heat capacity) can be

calculated using the principles of statistical mechanics. The total energy of the molecule is

considered as the sum of its translational, rotational, vibrational, and electronic energies.

The partition function (Q) for the molecule is calculated, which is the sum over all possible

energy states. From the partition function and its derivatives with respect to temperature, the

thermodynamic properties are derived. For a diatomic molecule like DBr, the key inputs for

these calculations are the vibrational and rotational constants determined from its infrared

spectrum.

Logical Workflow for Thermodynamic Data
Determination
The following diagram illustrates the logical workflow from experimental measurement to the

final thermodynamic data for Deuterium Bromide.
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Workflow for Thermodynamic Data Determination of DBr.
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This diagram outlines the process, starting from the synthesis of Deuterium Bromide, followed

by the acquisition of its infrared spectrum. The analysis of this spectrum yields crucial

molecular constants. These constants are then used within the framework of statistical

mechanics to calculate the partition function, from which the macroscopic thermodynamic

properties are derived and presented in comprehensive data tables.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b076789?utm_src=pdf-body
https://www.benchchem.com/product/b076789?utm_src=pdf-custom-synthesis
https://atct.anl.gov/~ruscic/reprints/Burcat%202005.pdf
https://www.researchgate.net/publication/228359573_Third_Millenium_Ideal_Gas_and_Condensed_Phase_Thermochemical_Database_for_Combustion_with_Updates_from_Active_Thermochemical_Tables
https://www.benchchem.com/product/b076789#thermodynamic-data-for-deuterium-bromide
https://www.benchchem.com/product/b076789#thermodynamic-data-for-deuterium-bromide
https://www.benchchem.com/product/b076789#thermodynamic-data-for-deuterium-bromide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076789?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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